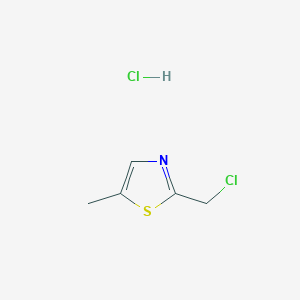
4-Methoxy-3,5-dimethylbenzamide
Vue d'ensemble
Description
4-Methoxy-3,5-dimethylbenzamide is a chemical compound with the CAS Number: 1429903-69-4 . It has a molecular weight of 179.22 and is solid at room temperature . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO2/c1-6-4-8 (10 (11)12)5-7 (2)9 (6)13-3/h4-5H,1-3H3, (H2,11,12) . This indicates that the compound has a benzamide core with methoxy and methyl substituents at the 4 and 3,5 positions respectively .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is between 2-8°C .Applications De Recherche Scientifique
Corrosion Inhibition
4-Methoxy-3,5-dimethylbenzamide derivatives, such as those studied by Fouda et al. (2020), have shown effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. Their research revealed an increased effectiveness of these derivatives with rising concentrations, demonstrating their potential in industrial applications involving metal preservation (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).
Catalysis in Chemical Synthesis
A study by Morimoto, Chiba, and Achiwa (1989) described a modified DIOP analogue bearing 4-methoxy and 3,5-dimethyl groups used in the asymmetric hydrogenation of itaconic acid and its derivatives. This process is crucial in the production of optically active lignan derivatives, highlighting the compound's role in facilitating specific chemical reactions (Morimoto, Chiba, & Achiwa, 1989).
Synthesis of Other Compounds
In the field of organic chemistry, the synthesis of this compound itself, as studied by Zheng Su (2003), is significant. Its preparation from mesitylene and the characterization of its intermediates play a key role in the development of various chemical compounds (Zheng Su, 2003).
Molecular Recognition and Selectivity
Choi et al. (2005) investigated the molecular recognition properties of benzimidazole cavitand, showing selective recognition toward 4-methylbenzamide over 4-methylanilide. This selectivity, possibly influenced by this compound, has implications in the development of selective binding agents in chemistry (Choi, Park, Song, Youn, Kim, Kim, Koh, & Paek, 2005).
Safety and Hazards
The safety information for 4-Methoxy-3,5-dimethylbenzamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-methoxy-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5H,1-3H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXMWXFRPFWQBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-benzamide](/img/structure/B6328733.png)